molecular formula C27H26N2O4S2 B2573207 (3-Amino-5-((2,6-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(p-tolyl)methanone CAS No. 1115520-73-4

(3-Amino-5-((2,6-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(p-tolyl)methanone

Cat. No. B2573207
CAS RN: 1115520-73-4
M. Wt: 506.64
InChI Key: CNKQHQUGRFJHHR-UHFFFAOYSA-N
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Description

(3-Amino-5-((2,6-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C27H26N2O4S2 and its molecular weight is 506.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

The compound has been utilized in the synthesis and development of advanced materials, particularly in the field of membrane technology and polymer science. For instance, it plays a role in the preparation of poly(arylene ether sulfone) anion exchange membranes. These membranes exhibit high alkaline stability and good hydroxide conductivity, making them suitable for various applications, including fuel cells (Shi et al., 2017). Additionally, its derivative, synthesized through a one-step fabrication process, has been used for the removal of anti-UV products from water, showcasing its environmental application (Zhou et al., 2018).

Pharmacological Research

In pharmacological research, derivatives of this compound have been explored for their potential anticancer properties. Specifically, its role in inhibiting the proliferation of human colon cancer cells through p53-dependent induction of apoptosis has been studied, indicating its potential as a lead compound for cancer treatment (Liao et al., 2017).

Chemical Synthesis and Characterization

The compound has been a subject of chemical synthesis and characterization studies. It has been synthesized and analyzed using various spectroscopic techniques to understand its structure and properties. Molecular docking studies have also been carried out to explore its antiviral activity and pharmacokinetic behavior, highlighting its significance in medicinal chemistry and drug design (FathimaShahana & Yardily, 2020).

Environmental and Catalytic Applications

Moreover, its derivatives have found applications in environmental science and catalysis. For example, tertiary amine-functionalized adsorption resins synthesized from its derivatives have shown high adsorption capacity for pollutants, demonstrating the compound's utility in environmental remediation efforts (Zhou et al., 2018).

properties

IUPAC Name

[3-amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S2/c1-16-8-10-19(11-9-16)24(30)25-22(28)26(35(31,32)21-14-12-20(33-4)13-15-21)27(34-25)29-23-17(2)6-5-7-18(23)3/h5-15,29H,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKQHQUGRFJHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((2,6-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(p-tolyl)methanone

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